molecular formula C19H26BrN3O3 B14950163 1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester

1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester

Cat. No.: B14950163
M. Wt: 424.3 g/mol
InChI Key: GLVKFPUFWVMVQL-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the bromination of an indole derivative followed by methoxylation and subsequent piperazine substitution. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine moiety, in particular, enhances its potential for interaction with biological targets.

Properties

Molecular Formula

C19H26BrN3O3

Molecular Weight

424.3 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]indole-3-carboxylate

InChI

InChI=1S/C19H26BrN3O3/c1-5-26-19(24)18-13-10-17(25-4)14(20)11-15(13)22(3)16(18)12-23-8-6-21(2)7-9-23/h10-11H,5-9,12H2,1-4H3

InChI Key

GLVKFPUFWVMVQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCN(CC3)C

Origin of Product

United States

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